molecular formula C18H14ClN3O3S B2770489 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-55-7

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2770489
CAS RN: 681266-55-7
M. Wt: 387.84
InChI Key: AOESYZUFIRYHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a chemical compound . The molecular formula of this compound is C18H14ClN3O3S, and it has a molecular weight of 387.84.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: c1cc(cc(c1)Cl)n2c(c3c(n2)CS(=O)(=O)C3)NC(=O)c4ccc(cc4)S(=O)(=O)N5CCOCC5 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Antitumor Activity

The compound’s unique structure makes it a promising scaffold for designing new anticancer drugs. Researchers have demonstrated high antitumor activity for derivatives of thiazolo [3,2-a]pyrimidine, especially the 2-substituted ones . These compounds could potentially inhibit tumor growth by targeting specific cellular pathways or receptors.

Antibacterial Properties

Thiazolo [3,2-a]pyrimidine derivatives have also shown significant antibacterial activity. By modifying the thiazolo ring system, researchers can fine-tune interactions with bacterial targets. These compounds may serve as leads for developing novel antibacterial agents .

Anti-Inflammatory Effects

The same derivatives exhibit anti-inflammatory properties. Their structural similarity to purine allows for effective binding to biological targets involved in inflammatory processes. Researchers have explored these compounds as potential anti-inflammatory drugs .

Drug Design and Optimization

The thiazolo [3,2-a]pyrimidine moiety can be readily modified to introduce new binding sites. This flexibility is crucial for optimizing ligand-receptor interactions. Scientists can use this scaffold to design and optimize drug candidates for various therapeutic applications .

Functionalization of Active Methylene Group

The 5H-thiazolo [3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This center is highly reactive toward electrophilic reagents, making it an attractive site for functionalization. Researchers can leverage this reactivity for further chemical modifications .

Structural Similarity to Purine

The thiazolo [3,2-a]pyrimidine ring system shares structural features with purine. This similarity allows for rational drug design, as it enables the development of compounds that mimic purine-based ligands. Such analogs may have specific biological activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown antimicrobial and anticonvulsant activities . More research could also be done to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-13-7-4-8-14(9-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESYZUFIRYHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.